3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid
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Overview
Description
3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfonyl group, a trifluoroethanimidoyl group, and a propanoic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid typically involves multiple steps, starting with the preparation of the benzenesulfonyl and trifluoroethanimidoyl intermediates. These intermediates are then reacted with a propanoic acid derivative under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoroethanimidoyl groups can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-benzylsulfanylthiocarbonylsulfanyl-propionic acid: Shares structural similarities but differs in the presence of a benzyl group instead of a benzenesulfonyl group.
Propanoic acid derivatives: Various derivatives of propanoic acid with different functional groups can exhibit similar chemical properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid lies in its combination of sulfonyl and trifluoroethanimidoyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
917870-92-9 |
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Molecular Formula |
C11H10F3NO4S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[N-(benzenesulfonyl)-C-(trifluoromethyl)carbonimidoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H10F3NO4S2/c12-11(13,14)10(20-7-6-9(16)17)15-21(18,19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17) |
InChI Key |
AZIRAVIHAKLPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)SCCC(=O)O |
Origin of Product |
United States |
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